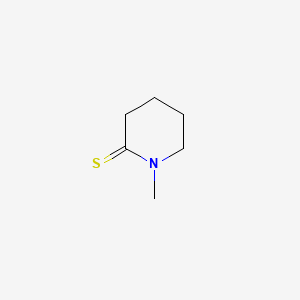

2-Piperidinethione, 1-methyl-

Description

Contextualization within N-Substituted Piperidine (B6355638) and Cyclic Thioamide Chemistry

2-Piperidinethione, 1-methyl- belongs to the broad class of N-substituted piperidines and the more specific family of cyclic thioamides, also known as thiolactams. The piperidine scaffold is a ubiquitous structural motif found in a vast array of natural products and pharmaceuticals, valued for its conformational properties and its role in defining the three-dimensional shape of bioactive molecules. studylib.net The introduction of a methyl group at the nitrogen atom (N-substitution) significantly influences the compound's physical and chemical properties, including its basicity and nucleophilicity. nist.gov

Simultaneously, the cyclic thioamide functionality imparts distinct reactivity to the molecule. Thioamides are sulfur analogues of amides where the carbonyl oxygen is replaced by a sulfur atom. This substitution leads to a significant alteration in the electronic and steric properties of the functional group. The carbon-sulfur double bond (C=S) is weaker and more polarizable than the carbon-oxygen double bond (C=O) of an amide. nist.gov This results in a different reactivity profile, making thioamides valuable intermediates in various organic transformations.

Historical Perspective of Cyclic Thioamide Research and Development

The study of thioamides dates back to the 19th century, with initial research focusing on their synthesis and basic reactivity. A common method for their preparation involves the thionation of the corresponding amides using reagents like phosphorus pentasulfide or the more modern Lawesson's reagent. nist.gov Mechanochemical methods have also been developed for the synthesis of thioamides, offering a more environmentally friendly approach. researchgate.net

Historically, research into cyclic thioamides has been driven by their utility as synthetic intermediates. They can be transformed into a variety of other functional groups and heterocyclic systems. For instance, they can be desulfurized to the corresponding lactams or serve as precursors for the synthesis of more complex nitrogen- and sulfur-containing heterocycles. The unique reactivity of the thioamide group has been exploited in various named reactions and synthetic strategies.

Current Research Landscape and Academic Significance of 2-Piperidinethione, 1-methyl-

While dedicated research specifically on 2-Piperidinethione, 1-methyl- is limited, its significance can be inferred from the broader context of N-substituted piperidines and cyclic thioamides. The piperidine moiety is a key component in many biologically active compounds, and modifications to this ring system are a constant focus of medicinal chemistry research. mdpi.com The introduction of a thioamide group offers a unique handle for further functionalization or for modulating the biological activity of piperidine-based molecules.

The academic significance of 2-Piperidinethione, 1-methyl- lies in its potential as a building block in synthetic chemistry. Its bifunctional nature, with a nucleophilic nitrogen and a reactive thioamide group, allows for a range of chemical transformations. Research into related cyclic thioamides has demonstrated their utility in cycloaddition reactions and as precursors to various heterocyclic scaffolds. For instance, substituted piperidine-2-thiones have been used in stereoselective synthesis to create complex annulated piperidinones. lookchem.com

Furthermore, the study of the conformational properties and spectroscopic characteristics of molecules like 2-Piperidinethione, 1-methyl- contributes to a fundamental understanding of heterocyclic chemistry. The interplay between the N-methyl group and the thioamide functionality can influence the ring conformation and the electronic environment of the molecule, which is of interest for structural and computational chemists.

Interactive Data Table: Physicochemical Properties of 2-Piperidinethione, 1-methyl- and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Piperidinethione, 1-methyl- | 13070-07-0 | C6H11NS | 129.23 |

| Piperidine, 1-methyl- | 626-67-5 | C6H13N | 99.17 |

| 2-Piperidinone, 1-methyl- | 931-20-4 | C6H11NO | 113.16 |

| 2-Pyrrolidinethione, 1-methyl- | 1823-54-7 | C5H9NS | 115.20 |

Structure

3D Structure

Properties

CAS No. |

13070-07-0 |

|---|---|

Molecular Formula |

C6H11NS |

Molecular Weight |

129.23 g/mol |

IUPAC Name |

1-methylpiperidine-2-thione |

InChI |

InChI=1S/C6H11NS/c1-7-5-3-2-4-6(7)8/h2-5H2,1H3 |

InChI Key |

XFIZSHPTOGBACZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCCC1=S |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 2 Piperidinethione, 1 Methyl

Reactions at the Thiocarbonyl Moiety

The thiocarbonyl (C=S) group is the most prominent functional group in 1-methyl-2-piperidinethione. Its reactivity is distinct from its oxygen analog (a lactam) due to the higher polarizability and lower electronegativity of sulfur. This moiety can undergo various transformations, primarily involving the sulfur atom acting as a nucleophile or participating in cycloaddition reactions.

Thiolactams readily form complexes with electrophiles like iodine. For instance, the related N-methyl-ε-thiocaprolactam forms a 1:1 charge-transfer complex with iodine, a reaction studied in various solvents to determine its thermodynamic properties. The equilibrium constants and enthalpies of formation for this complex highlight the donor capacity of the thioamide group.

Table 1: Thermodynamic Data for the Complex Formation of N-methyl-ε-thiocaprolactam with Iodine in Different Solvents

| Solvent | Equilibrium Constant (Kc) (L mol-1) | Enthalpy Change (-ΔH°) (kcal mol-1) |

|---|---|---|

| Heptane | 1440 | 10.3 |

| Carbon Tetrachloride | 1140 | 9.8 |

| Dichloromethane | 3110 | 11.3 |

Another key reaction at the thiocarbonyl group is S-alkylation, where the sulfur atom acts as a nucleophile to attack an alkyl halide, forming a thioiminium ether salt. This reaction is a common transformation for thioamides and is a foundational step for further synthetic manipulations.

Transformations Involving the Piperidine (B6355638) Ring System

The saturated piperidine ring offers sites for functionalization, particularly at the C-H bonds adjacent (alpha) to the nitrogen atom.

The direct functionalization of C(sp³)–H bonds is a powerful strategy in modern organic synthesis for modifying saturated heterocyclic systems like piperidine. mdpi.com For N-alkyl piperidines, the C-H bonds at the α-position to the nitrogen are activated towards deprotonation due to the inductive effect of the nitrogen atom. This allows for lithiation using strong bases, followed by trapping with an electrophile.

While specific studies on 1-methyl-2-piperidinethione are scarce, research on the analogous N-Boc piperidine demonstrates that lithiation followed by transmetalation can facilitate cross-coupling reactions to introduce aryl groups at the α-position. Furthermore, thioamide derivatives of other saturated aza-heterocycles have been shown to act as directing groups, enabling enantioselective α-functionalization. This suggests that the thiolactam moiety in 1-methyl-2-piperidinethione could potentially direct C-H activation reactions.

Alkylation of N-methylated piperidine systems can occur at the α-carbon. Studies on the oxygen analog, 1-methyl-2-piperidone, have shown that it can be successfully alkylated at the 3-position (α to the carbonyl) in good yield. This typically involves the formation of an enolate using a strong base, which then reacts with an alkyl halide. It is plausible that 1-methyl-2-piperidinethione could undergo a similar reaction via an enethiolate intermediate, although the conditions might differ due to the different acidity of the α-protons and the nucleophilicity of the resulting anion.

Aminomethylation, commonly known as the Mannich reaction, involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. For N-methylated heterocycles, this reaction can be a route to introduce aminomethyl groups. For example, Mannich reactions of pyrimidine-2,4(1H,3H)-diones with formaldehyde (B43269) and secondary amines like piperidine lead to 5-aminomethyl-substituted derivatives. mdpi.com

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving 1-methyl-2-piperidinethione is key to predicting its behavior and utilizing it in synthesis.

The Michael addition is the conjugate 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). Thiolactams, or derivatives thereof, could potentially participate in such reactions. For example, an enethiolate generated from 1-methyl-2-piperidinethione could act as a Michael donor.

Conversely, α-methylene-γ-lactams, which are structurally related, are known to act as Michael acceptors. nih.govnih.gov Their reactivity towards thiols like glutathione (B108866) has been studied to evaluate their potential as covalent inhibitors. nih.govnih.gov These studies show that the N-substituent can modulate the electrophilicity of the α-methylene group. nih.gov A similar unsaturated derivative of 1-methyl-2-piperidinethione could be expected to undergo aza-Michael reactions, where a nitrogen nucleophile adds in a conjugate fashion.

The mechanism of the Michael addition involves three key steps:

Formation of the nucleophile (e.g., an enolate or enethiolate) via deprotonation.

Nucleophilic attack at the β-carbon of the α,β-unsaturated system.

Protonation of the resulting enolate to give the final product.

Radical reactions provide another avenue for the functionalization of heterocyclic systems. Radical-mediated cyclization of amines is a known method for preparing piperidine rings. mdpi.com For pre-formed N-methylated piperidines, radical reactions can functionalize C-H bonds. For instance, the monoalkylation of N-methoxypyridinium salts can be achieved with alkyl radicals generated from various precursors. The mechanism involves the addition of the alkyl radical to the heterocycle to form a radical cation intermediate, which then leads to the alkylated product. While not specific to 1-methyl-2-piperidinethione, these studies indicate that radical pathways could be a viable, though currently unexplored, method for its transformation.

Spectroscopic Characterization and Structural Elucidation of 2 Piperidinethione, 1 Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the connectivity and chemical environment of atoms within a molecule.

One-dimensional NMR spectra provide fundamental information on the number and type of protons and carbons in a molecule. In 2-Piperidinethione, 1-methyl-, the chemical shifts are significantly influenced by the presence of the electron-withdrawing thiocarbonyl (C=S) group and the nitrogen atom.

The ¹H NMR spectrum is expected to show distinct signals for the N-methyl group and the five methylene (B1212753) groups of the piperidine (B6355638) ring. The protons on the carbon adjacent to the nitrogen (C6) and the protons on the carbon adjacent to the thiocarbonyl group (C3) will be the most deshielded (shifted downfield).

In ¹³C NMR, the most prominent feature is the thiocarbonyl carbon (C2), which is significantly deshielded and appears at a very low field, typically in the range of 190-210 ppm. This is a characteristic chemical shift for thioamides and is a direct consequence of the sulfur atom's deshielding effect. Compared to its oxygen analog, 1-methyl-2-piperidone, where the carbonyl carbon appears around 170 ppm, the sulfur atom in the thione causes a substantial downfield shift. The N-methyl carbon and the piperidine ring carbons will appear at higher fields. The carbon adjacent to the nitrogen (C6) is also expected to be shifted downfield relative to the other methylene carbons due to the inductive effect of the nitrogen atom. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-Piperidinethione, 1-methyl- in CDCl₃ Note: These are estimated values based on analogous structures.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~3.0 - 3.5 | ~35 - 40 |

| H-3 (α to C=S) | ~2.5 - 3.0 | ~30 - 35 |

| H-4 | ~1.7 - 2.0 | ~20 - 25 |

| H-5 | ~1.7 - 2.0 | ~20 - 25 |

| H-6 (α to N) | ~3.2 - 3.7 | ~45 - 50 |

| C-2 (C=S) | - | ~200 - 205 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For 2-Piperidinethione, 1-methyl-, COSY would reveal correlations between the protons on adjacent carbons in the piperidine ring (H-3 with H-4, H-4 with H-5, and H-5 with H-6), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached. This allows for the direct assignment of each carbon signal based on the already assigned proton signals. For instance, the proton signal at ~3.0 ppm would correlate with the C-methyl carbon signal at ~38 ppm. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is vital for piecing together the molecular framework. Key expected correlations include the N-methyl protons showing a correlation to the thiocarbonyl carbon (C2) and the adjacent ring carbon (C6).

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other, regardless of whether they are bonded. It is particularly useful for determining stereochemistry and conformation. In this molecule, a ROESY spectrum could show a correlation between the N-methyl protons and the axial proton at the C6 position, providing insight into the ring's conformation.

Table 2: Expected Key 2D NMR Correlations for 2-Piperidinethione, 1-methyl-

| 2D NMR Experiment | Correlating Nuclei | Expected Key Correlations | Information Gained |

| COSY | ¹H ↔ ¹H | H-3 ↔ H-4; H-4 ↔ H-5; H-5 ↔ H-6 | Confirms the sequence of methylene groups in the ring. |

| HSQC | ¹H ↔ ¹³C (1-bond) | N-CH₃ ↔ N-C H₃; H-3 ↔ C-3; H-6 ↔ C-6 | Assigns carbon signals based on proton assignments. |

| HMBC | ¹H ↔ ¹³C (2-3 bonds) | N-CH₃ ↔ C-2, C-6; H-3 ↔ C-2, C-5; H-6 ↔ C-2, C-4 | Confirms connectivity across the nitrogen and thiocarbonyl group. |

| ROESY | ¹H ↔ ¹H (through space) | N-CH₃ ↔ H-6 (axial) | Provides conformational information about the ring and substituents. |

Vibrational Spectroscopy (Infrared Spectroscopy, Raman Spectroscopy)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govnih.gov For 2-Piperidinethione, 1-methyl-, the spectra would be dominated by vibrations of the piperidine ring and the thioamide group.

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ region. nist.gov

C=S Stretching (Thioamide I band): The most characteristic vibration is the C=S stretch. Due to its coupling with other vibrations, particularly the C-N stretch, it is not a pure vibration. The "Thioamide I" band, which has a major contribution from the C=S stretch, is expected to appear in the range of 1200-1300 cm⁻¹. This is at a significantly lower frequency than the C=O stretch of the corresponding amide (1-methyl-2-piperidone), which appears around 1650 cm⁻¹.

C-N Stretching (Thioamide II band): The thioamide group also exhibits a strong band with significant C-N stretching and N-H bending character (though no N-H is present here). The "Thioamide II" band, involving C-N stretching coupled with C-H bending, would appear in the 1400-1550 cm⁻¹ region.

Other Vibrations: The spectrum will also contain numerous other bands corresponding to CH₂ bending (scissoring, wagging, twisting), and ring vibrations (fingerprint region, <1200 cm⁻¹).

Raman spectroscopy would provide complementary information, as vibrations that are weak in the IR spectrum (like the C=S stretch, which can be weak) are often strong in the Raman spectrum.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for 2-Piperidinethione, 1-methyl-

| Vibrational Mode | Functional Group | Predicted IR/Raman Frequency (cm⁻¹) |

| C-H Stretch | Aliphatic CH₂, CH₃ | 2850 - 3000 |

| Thioamide II | C-N Stretch / C-H Bend | 1400 - 1550 |

| CH₂ Bend | Scissoring | ~1465 |

| Thioamide I | C=S Stretch / C-N Stretch | 1200 - 1300 |

Mass Spectrometry (MS) for Elemental Composition and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental formula of a compound, as well as structural information based on its fragmentation pattern upon ionization.

For 2-Piperidinethione, 1-methyl- (C₆H₁₁NS), the exact mass can be determined using high-resolution mass spectrometry (HRMS), confirming the elemental composition. The nominal molecular weight is 129 amu. The molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would be observed at m/z = 129. Due to the presence of a single nitrogen atom, this molecular weight is an odd number, consistent with the Nitrogen Rule.

The fragmentation pattern is dictated by the stability of the resulting carbocations and radicals. Key fragmentation pathways for a cyclic thioamide would include: miamioh.edu

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines and amides. Loss of an ethyl radical (C₂H₅•) via cleavage of the C4-C5 bond followed by rearrangement could lead to a significant fragment.

Cleavage adjacent to the Thiocarbonyl: Fragmentation can occur on either side of the C=S group. Loss of the thiocarbonyl group as •CSH or related fragments is possible.

McLafferty-type Rearrangement: While a classic McLafferty rearrangement is not possible, related hydrogen rearrangements can occur, leading to characteristic neutral losses.

Table 4: Predicted Key Fragments in the Mass Spectrum of 2-Piperidinethione, 1-methyl-

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 129 | [C₆H₁₁NS]⁺ | Molecular Ion (M⁺) |

| 114 | [M - CH₃]⁺ | Loss of the N-methyl group |

| 96 | [M - SH]⁺ | Loss of a sulfhydryl radical |

| 84 | [C₅H₈N]⁺ | Loss of •CSH from the ring |

| 70 | [C₄H₈N]⁺ | Alpha-cleavage and ring opening |

| 57 | [C₃H₅N]⁺ | Further fragmentation |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of 2-Piperidinethione, 1-methyl- would provide accurate measurements of bond lengths, bond angles, and torsional angles.

Key structural features that would be elucidated include:

Conformation: The piperidine ring is expected to adopt a chair conformation to minimize steric strain. X-ray data would confirm this and determine the precise puckering of the ring.

Bond Lengths: The C2=S double bond length would be determined, expected to be around 1.68-1.71 Å. The C2-N1 and N1-C6 bond lengths within the thioamide moiety would show partial double bond character due to resonance, making them shorter than typical C-N single bonds.

Planarity: The thioamide unit (C6-N1-C2(S)-C3) is expected to be nearly planar due to the delocalization of the nitrogen lone pair into the C=S π-system.

Intermolecular Interactions: The analysis would reveal how the molecules pack in the crystal lattice, identifying any significant intermolecular forces such as C-H···S hydrogen bonds, which are common in thiones and can influence the physical properties of the solid. nih.gov

Table 5: Expected Solid-State Structural Parameters from X-ray Crystallography

| Parameter | Atoms Involved | Expected Value | Significance |

| Bond Length | C2=S | ~1.68 - 1.71 Å | Confirms thione character. |

| Bond Length | N1-C2 | ~1.35 Å | Partial double bond character due to resonance. |

| Bond Length | N1-C6 | ~1.47 Å | Typical C-N single bond adjacent to a ring. |

| Bond Angle | C6-N1-C2 | ~120-125° | Reflects sp² hybridization of the nitrogen atom. |

| Torsion Angle | C6-N1-C2-S | ~0° or ~180° | Confirms planarity of the thioamide group. |

Chiroptical Spectroscopy for Stereochemical Assignment (e.g., Electronic Circular Dichroism Calculations)

Chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD), measures the differential absorption of left and right circularly polarized light and is used to analyze chiral molecules. 2-Piperidinethione, 1-methyl- itself is an achiral molecule as it possesses a plane of symmetry, assuming rapid chair-to-chair interconversion of the piperidine ring at room temperature. Therefore, it would not exhibit an ECD spectrum.

However, this technique would become highly relevant if a chiral center were introduced into the molecule, for example, by substitution on the piperidine ring at positions 3, 4, or 5. In such a case, the resulting enantiomers would produce mirror-image ECD spectra.

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the ECD spectrum for a given enantiomer (e.g., the R or S configuration). By comparing the calculated spectrum with the experimentally measured spectrum, the absolute configuration of the chiral derivative can be unambiguously assigned. youtube.com The electronic transitions involving the thioamide chromophore would give rise to characteristic Cotton effects in the ECD spectrum, making it a sensitive probe of stereochemistry.

Elemental Analysis for Compound Purity and Composition Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a chemical compound. In the characterization of 2-Piperidinethione, 1-methyl-, this method serves as a crucial checkpoint to verify the empirical formula and assess the purity of a synthesized sample. The technique quantitatively measures the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) within the molecule.

The molecular formula for 2-Piperidinethione, 1-methyl- is C₆H₁₁NS. Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of each element (C ≈ 12.011 u, H ≈ 1.008 u, N ≈ 14.007 u, S ≈ 32.06 u) and the molecular weight of the compound (129.24 g/mol ). These calculated values provide a benchmark against which experimentally obtained data are compared.

A high degree of agreement between the experimentally determined percentages and the calculated theoretical values confirms the identity of the compound. Significant deviations, typically greater than ±0.4%, may indicate the presence of impurities, residual solvents, or that the incorrect compound was synthesized.

Detailed research findings from the analysis of 2-Piperidinethione, 1-methyl- would be presented in a format similar to the table below, comparing the calculated theoretical percentages with the values found through experimental analysis.

Table 1: Comparison of Theoretical and Experimental Elemental Analysis Data for 2-Piperidinethione, 1-methyl- (C₆H₁₁NS)

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon (C) | 55.77 | Data not available in searched resources |

| Hydrogen (H) | 8.58 | Data not available in searched resources |

| Nitrogen (N) | 10.84 | Data not available in searched resources |

| Sulfur (S) | 24.81 | Data not available in searched resources |

Note: While elemental analysis is a standard characterization method for novel compounds, specific experimental data for 2-Piperidinethione, 1-methyl- were not available in the reviewed literature. The table reflects the calculated theoretical values which would be used for verification against experimental results.

Computational Chemistry and Theoretical Investigations of 2 Piperidinethione, 1 Methyl

Quantum Chemical Calculations (DFT, Ab Initio, Semi-Empirical Methods)

Quantum chemical calculations are at the heart of modern computational chemistry, allowing for the detailed study of molecular systems. Methods like Density Functional Theory (DFT), ab initio, and semi-empirical approaches are used to solve the Schrödinger equation (or its density-based equivalent) for a given molecule. DFT methods, such as the popular B3LYP functional, have proven to be a reliable choice for balancing computational cost and accuracy in studying organosulfur compounds and heterocyclic systems. ubc.caresearchgate.net Ab initio methods, like Møller–Plesset perturbation theory (MP2), offer higher accuracy at a greater computational expense. ubc.ca These calculations form the basis for understanding the molecule's geometry, stability, and electronic properties.

Understanding the electronic structure is fundamental to predicting a molecule's chemical behavior. Natural Bond Orbital (NBO) analysis, a common feature of quantum chemical calculations, is used to compute partial atomic charges, analyze charge distribution, and characterize bonding interactions. ubc.ca For 2-Piperidinethione, 1-methyl-, the electronic structure is dominated by the polar thiocarbonyl group (C=S) and the tertiary amine within the saturated piperidine (B6355638) ring.

NBO analysis would reveal a significant negative charge on the sulfur atom and a corresponding positive charge on the adjacent carbon, indicating the high polarity of the C=S bond. The nitrogen atom, bonded to a methyl group and two ring carbons, would also exhibit a negative charge, influencing the molecule's properties as a hydrogen bond acceptor. The analysis of frontier molecular orbitals (HOMO and LUMO) is also crucial. For related thione compounds, the HOMO is often localized on the sulfur atom, indicating its nucleophilic character, while the LUMO is typically centered on the C=S π* antibonding orbital.

Table 1: Representative Calculated Electronic Properties for a Thione Moiety This table illustrates typical values obtained for related thione systems through DFT calculations.

| Property | Description | Typical Calculated Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 eV |

| HOMO-LUMO Gap | Indicator of chemical reactivity and electronic transitions | 4.5 to 5.5 eV |

| NBO Charge on S | Partial charge on the sulfur atom | -0.4 to -0.6 e |

| NBO Charge on C (C=S) | Partial charge on the thiocarbonyl carbon | +0.2 to +0.4 e |

The non-planar, saturated ring of 2-Piperidinethione, 1-methyl- gives rise to multiple possible conformations. Computational studies on analogous N-methyl piperidine systems have shown that the piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain. nih.govrsc.org However, other conformers, such as twist-boat forms, can also exist and may be accessible at room temperature. rsc.org For the chair conformer, the N-methyl group can occupy either an axial or an equatorial position, leading to two distinct structures with different energies. DFT calculations on related N-acylpiperidines show that allylic strain can favor the axial conformer in certain cases, a phenomenon driven by the electronic and steric nature of the substituents. nih.gov

Tautomerism is another critical aspect for this molecule, which can potentially exist in equilibrium between the thione form (2-Piperidinethione, 1-methyl-) and its thiol tautomer (1-methyl-1,2,3,4-tetrahydro-6-pyridinethiol). Quantum chemical calculations are essential for determining the relative stability of these two forms. Studies on similar pyridinethione and mercapto-substituted heterocycles consistently show that the thione tautomer is significantly more stable than the thiol form, both in the gas phase and in various solvents. ubc.canih.govresearchgate.net DFT calculations can compute the Gibbs free energies of both tautomers, with results indicating that the thione form is generally the dominant species. researchgate.net

Table 2: Calculated Relative Free Energy (ΔG) for Conformers of a Related N-Acyl-2-methylpiperidine Data adapted from studies on related systems to illustrate the energy differences between conformers. nih.gov A negative ΔG indicates the axial conformer is favored.

| Compound | Method/Basis Set | ΔG (kcal/mol) (Axial - Equatorial) |

|---|---|---|

| 1-(2-methyl-1-piperidyl)ethanone | M06-2X/6-311G(d,p) in water | -3.2 |

| N,2-dimethylpiperidine-1-carboxamide | M06-2X/6-311G(d,p) in water | -2.1 |

Prediction of Spectroscopic Parameters (e.g., GIAO-NMR Chemical Shifts)

Computational chemistry allows for the accurate prediction of spectroscopic data, which is invaluable for structure elucidation and for assigning experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is the standard approach for calculating NMR shielding tensors and, subsequently, chemical shifts. gaussian.comyoutube.com This method can be applied using DFT or MP2 levels of theory to predict the ¹H and ¹³C NMR spectra of 2-Piperidinethione, 1-methyl-. gaussian.com

By calculating the NMR spectra for different conformers (e.g., chair with axial methyl vs. equatorial methyl) and tautomers (thione vs. thiol), a theoretical basis for comparison with experimental data is established. ubc.canih.gov For instance, the chemical shift of the N-methyl protons and the adjacent ring protons would be highly sensitive to the conformation. Similarly, the ¹³C chemical shift of the thiocarbonyl carbon (expected around 200 ppm) in the thione form would be drastically different from the corresponding carbon in the thiol tautomer. These predicted differences can help confirm the dominant structure in solution.

Table 3: Hypothetical GIAO-NMR Predicted ¹³C Chemical Shifts (ppm) for Different Tautomers and Conformers This table presents illustrative data on how predicted chemical shifts might vary. Absolute values are hypothetical and serve to demonstrate the utility of the method.

| Carbon Atom | Thione Tautomer (Chair, Eq-Me) | Thione Tautomer (Chair, Ax-Me) | Thiol Tautomer |

|---|---|---|---|

| C2 (C=S or C-SH) | 205.0 | 204.5 | 115.0 |

| C6 | 48.0 | 45.0 | 42.0 |

| N-CH₃ | 40.0 | 36.5 | 38.0 |

Reaction Pathway Analysis and Mechanistic Simulations

Theoretical calculations are a powerful tool for elucidating reaction mechanisms, allowing researchers to map the entire potential energy surface of a chemical transformation. rsc.orgrsc.org For 2-Piperidinethione, 1-methyl-, this could involve studying reactions such as S-alkylation, oxidation at the sulfur atom, or reactions involving the enamine-like character of the corresponding thiol tautomer.

Using DFT, chemists can locate the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. researchgate.netmdpi.com The calculated energy of the transition state relative to the reactants provides the activation energy barrier, which is a key determinant of the reaction rate. rsc.org For example, a simulation of the tautomerization process from the thione to the thiol form would involve locating the transition state for the proton transfer. Studies on analogous systems show that such proton transfers can occur intramolecularly or be assisted by solvent molecules, with solvent-assisted pathways often having significantly lower activation barriers. researchgate.net

Table 4: Example of Calculated Energy Barriers for a Hypothetical Reaction Step This table illustrates the type of data obtained from reaction pathway analysis, using values from a computational study of a related heterocyclic system. rsc.org

| Reaction Step | Method/Basis Set | Calculated Activation Energy (kJ/mol) |

|---|---|---|

| Intramolecular Proton Transfer | B3LYP/6-311G** | 197.8 |

| Water-Assisted Proton Transfer | B3LYP/6-311G** | 142.4 |

Molecular Modeling and Molecular Dynamics Simulations

While quantum chemical calculations provide detailed information about static structures and energies, molecular modeling and molecular dynamics (MD) simulations are used to study the time-dependent behavior and conformational flexibility of molecules. scirp.orgnih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing one to observe how the molecule moves, vibrates, and changes conformation over time, typically on the nanosecond to microsecond timescale. researchgate.net

For 2-Piperidinethione, 1-methyl-, an MD simulation could be used to:

Explore the conformational landscape and observe transitions between chair and twist-boat forms of the piperidine ring.

Study the dynamics of the N-methyl group's movement between axial and equatorial-like positions.

Simulate the molecule in a solvent like water to understand its solvation structure and how solvent interactions influence its conformation.

Model its interaction with a biological target, such as a protein binding pocket, to understand potential binding modes and intermolecular interactions. nih.govnih.gov

These simulations rely on force fields, which are sets of parameters that define the potential energy of the system. Common force fields like OPLS-AA are often supplemented with quantum mechanical calculations to derive accurate parameters for novel molecular fragments. nih.gov

Table 5: Typical Protocol for a Molecular Dynamics (MD) Simulation

| Step | Description | Purpose |

|---|---|---|

| 1. System Setup | Place the molecule in a simulation box, often with explicit solvent molecules (e.g., water). | Prepare the initial configuration of the system. |

| 2. Energy Minimization | Optimize the geometry to remove any unfavorable steric clashes. | Find a low-energy starting point for the simulation. |

| 3. Equilibration (NVT & NPT) | Gradually heat the system to the desired temperature (constant volume, NVT) and then adjust the pressure (constant pressure, NPT). | Allow the system to reach thermal and pressure equilibrium. |

| 4. Production Run | Run the simulation for an extended period (nanoseconds to microseconds) to collect trajectory data. | Generate data for analyzing the dynamic behavior of the molecule. |

| 5. Analysis | Analyze the trajectory to calculate properties like RMSD, RMSF, radial distribution functions, and conformational changes. | Extract meaningful chemical and physical insights from the simulation. |

Advanced Applications in Organic Synthesis and Future Research Directions

2-Piperidinethione, 1-methyl- as a Versatile Building Block in Complex Molecule Synthesis

The piperidine (B6355638) ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous pharmaceuticals and natural products. mdpi.comnih.gov The N-methylated piperidine core, in particular, is a crucial component in many biologically active compounds. fiveable.me 2-Piperidinethione, 1-methyl-, serves as a valuable starting material and intermediate for the synthesis of a wide array of complex molecules, especially in the realm of alkaloid chemistry.

Detailed research has demonstrated the utility of related piperidine structures in constructing intricate molecular frameworks. For instance, N-methylpiperidine has been used as a foundational element in the synthesis of morphine analogs. researchgate.net Furthermore, synthetic routes toward fire ant venom alkaloids have utilized 2-methyl-6-alkyl-Δ¹,⁶-piperideines, highlighting the adaptability of the piperidine ring in natural product synthesis. nih.gov The synthesis of these alkaloids often involves key steps like Grignard reactions on N-protected piperidinone precursors, followed by cyclization. nih.gov

The thiolactam group in 2-piperidinethione, 1-methyl- offers a unique reactive handle compared to its lactam counterpart. Thioamides, including cyclic thiolactams, exhibit different reactivity profiles, allowing for specific chemical transformations. chemrxiv.org This distinction enables chemists to employ 2-piperidinethione, 1-methyl- in synthetic strategies where a lactam might be unreactive or lead to undesired side products. Its application can be seen in the construction of substituted piperidines, which are key components in a vast range of pharmaceuticals, from antihistamines to antidepressants. mdpi.comfiveable.me The development of methods for the stereoselective synthesis of substituted piperidines is a significant area of modern organic chemistry. nih.gov

The synthesis of complex natural products like vertine, a quinolizidine (B1214090) alkaloid, showcases the strategic importance of piperidine-based building blocks. ntu.edu.sg While not directly starting from 2-piperidinethione, 1-methyl-, these syntheses provide a proof-of-concept for the utility of such six-membered nitrogen heterocycles in assembling complex polycyclic systems. ntu.edu.sg The ability to introduce functionality at various positions on the piperidine ring makes it an indispensable tool for creating molecular diversity. mdpi.com

Table 1: Examples of Complex Molecules Synthesized Using Piperidine Scaffolds

| Target Molecule/Class | Precursor/Scaffold Type | Synthetic Application | Reference(s) |

| Morphine Analogs | N-Methylpiperidine | Starting material for alkaloid framework construction. | researchgate.net |

| Fire Ant Venom Alkaloids | 2-Methyl-6-alkyl-Δ¹,⁶-piperideines | Synthesis of natural product insecticidal agents. | nih.gov |

| Quinolizidine Alkaloids (e.g., Vertine) | Piperidine derivatives | Key building blocks for polycyclic alkaloid synthesis. | ntu.edu.sg |

| Hasubanan Alkaloids | Piperidine derivatives | Used in the synthesis of complex alkaloid structures. | nih.gov |

Catalytic Roles of N-Methylpiperidine and Related Scaffolds in Organic Transformations

The N-methylpiperidine scaffold, the core of 2-piperidinethione, 1-methyl-, is not only a building block but also plays a significant role in catalysis. N-methylpiperidine itself is recognized as a robust organic base and catalyst, integral to numerous chemical transformations. sincerechemicals.com Its basicity and nucleophilicity are key to its function in facilitating reactions such as alkylations, acylations, and condensations. nbinno.com

The catalytic activity of piperidine derivatives is widely exploited. For example, they are used in the synthesis of various pharmaceuticals and agrochemicals by enhancing the efficiency of critical reaction steps. sincerechemicals.com The piperidine moiety can act as a catalyst in reactions like the Knoevenagel condensation and as a base in various coupling reactions. The presence of the N-methyl group modifies the steric and electronic properties of the nitrogen atom, influencing its basicity and catalytic efficacy compared to unsubstituted piperidine. fiveable.me

Recent research has explored the use of metal complexes with piperidine-derived ligands in catalysis. For instance, zinc(II) compounds have been shown to catalyze the nucleophilic addition of amines, including piperidine derivatives, to nitriles to form amidines. rsc.org Furthermore, cobalt(II) catalysts have been employed for the radical intramolecular cyclization of linear amino-aldehydes to produce piperidines. nih.gov These examples underscore the potential for developing novel catalytic systems based on the N-methylpiperidine framework.

The development of bifunctional catalysts is another promising area. A platinum-incorporated polyoxoniobate catalyst has been developed for the N-formylation of piperidine using CO2, showcasing how the piperidine scaffold can be part of a sophisticated catalytic system for producing value-added chemicals. researchgate.net

Development of Novel Methodologies for Thiolactam Chemistry

The chemistry of thiolactams, the functional group class to which 2-piperidinethione, 1-methyl- belongs, is an active area of research. chemrxiv.org Scientists are continuously developing novel methods for their synthesis and exploring their unique reactivity. Thioamides and thiolactams are isosteres of amides and lactams, but the substitution of oxygen with sulfur imparts distinct chemical properties, such as altered nucleophilicity and hydrogen-bonding capabilities. chemrxiv.org

One of the most common methods for synthesizing thiolactams is the thionation of the corresponding lactam using reagents like Lawesson's Reagent. researchgate.net Recent advancements have focused on making this process more efficient and environmentally friendly. For example, a mechanochemical method for the synthesis of various thiolactams, including N-methylpyrrolidine-2-thione, using Lawesson's Reagent has been developed, offering a cleaner, solventless route. researchgate.net

Beyond synthesis, new reactions involving thiolactams are being explored. Ring-expansion reactions of lactams to form macrocyclic thiolactones have been developed, demonstrating the utility of the thioamide group in complex chemical transformations. whiterose.ac.uk Although challenging, these methods allow for the incorporation of thiolactones into larger ring systems. whiterose.ac.uk The development of new synthetic methods is crucial for expanding the applications of thiolactam-containing molecules in various fields. nih.gov Reviews on the synthesis of lactams and their derivatives highlight the importance of creating efficient and stereoselective methods. nih.govresearchgate.netbenthamdirect.com

Table 2: Modern Synthetic Methods in Thiolactam/Lactam Chemistry

| Method | Description | Key Features | Reference(s) |

| Mechanochemical Thionation | Solid-state synthesis of thioamides and thiolactams from amides using Lawesson's Reagent. | Cleaner, solventless, rapid reaction times. | researchgate.net |

| Ring Expansion | Insertion of an amino acid or a thiol-tethered carboxylic acid into the thioamide/amide bond to generate medium-sized or macrocyclic heterocycles. | Access to complex macrocyclic structures. | researchgate.netwhiterose.ac.uk |

| Radical Cyclization | Cyclization of o-alkenylthioanilides to form indole (B1671886) structures, a related thioamide cyclization. | Provides access to complex heterocyclic systems. | nih.gov |

| Catalytic Cyclocarbonylation | Palladium-catalyzed coupling of ortho-chloro arylketimines with carbon monoxide to synthesize isoindolin-1-ones (a type of lactam). | High atom-economy and selectivity. | researchgate.net |

Interdisciplinary Research Directions in N-Methylated Piperidinethione Chemistry

The unique properties of the N-methylated piperidinethione scaffold make it a candidate for exploration in various interdisciplinary fields, most notably medicinal chemistry and materials science.

In medicinal chemistry , the piperidine ring is a well-established pharmacophore. nih.gov The introduction of a thiolactam group and N-methylation can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug design. colab.wsnih.gov Piperidine derivatives have been investigated for a wide range of therapeutic applications, including as anticancer agents. nih.gov For example, certain naphthalene (B1677914) derivatives with a dimethyl-substituted piperidine ring have shown antiproliferative activity in glioma cells. nih.gov The N-methylation of peptides has been shown to improve their pharmacokinetic properties, suggesting that similar modifications to small molecules could be beneficial. nih.gov The development of chiral piperidine scaffolds is also a major focus, as stereochemistry is often crucial for biological activity. colab.wsresearchgate.net

In materials science , polymers containing sulfur atoms and heterocyclic rings are of growing interest due to their unique optical, electronic, and mechanical properties. Thiol-based "click chemistry" reactions are used to create complex polymer structures and functional materials for applications in drug delivery and high-performance coatings. walshmedicalmedia.com Thiolactones, which can be derived from thiolactams, are being investigated as functional handles for polymer synthesis and modification. researchgate.net The development of advanced polymer materials is a rapidly evolving field, with a focus on creating materials with enhanced functionality and sustainability. nih.govyoutube.com The incorporation of the 2-piperidinethione, 1-methyl- moiety or its derivatives into polymer chains could lead to novel materials with tailored properties for applications ranging from biomedicine to electronics. nih.govtaylorfrancis.com

The future of research on 2-piperidinethione, 1-methyl- and related compounds lies at the intersection of synthetic innovation, catalytic discovery, and application-driven exploration in medicine and materials science.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Piperidinethione, 1-methyl-, and how can reaction efficiency be optimized?

- Methodological Answer : Common routes involve thionation of 1-methyl-2-piperidinone using Lawesson’s reagent or phosphorus pentasulfide under inert conditions. Optimization requires monitoring reaction temperature (e.g., 80–100°C) and solvent selection (e.g., toluene or dichloromethane). Yield improvements are achieved via stoichiometric control of the thionating agent and purification through column chromatography (silica gel, eluent: hexane/ethyl acetate) . Characterization via H/C NMR and FT-IR confirms sulfur incorporation by observing shifts in carbonyl-to-thiocarbonyl peaks (~1700 cm to ~1200 cm) .

Q. How can researchers validate the purity and structural integrity of 2-Piperidinethione, 1-methyl-?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC-MS : To detect impurities (<0.5% area) and confirm molecular ion peaks ([M+H] at m/z 129.1 for CHNS).

- Elemental Analysis : Verify %C, %H, and %S align with theoretical values (C: 55.77%, H: 8.58%, S: 24.78%) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset ~200°C) to ensure suitability for high-temperature applications .

Advanced Research Questions

Q. What mechanistic insights explain the nucleophilic reactivity of 2-Piperidinethione, 1-methyl- in organocatalytic applications?

- Methodological Answer : Computational studies (DFT at B3LYP/6-31G* level) reveal the thiocarbonyl group’s electrophilicity, enabling thio-Michael additions. Experimental validation involves kinetic profiling under varying pH (e.g., 7–10) and solvent polarities (DMF vs. THF). Monitoring intermediates via H NMR or in-situ IR spectroscopy identifies rate-limiting steps (e.g., enolate formation) . Contradictions in literature about pH-dependent activity can be resolved by comparing activation energies across computational models .

Q. How does 2-Piperidinethione, 1-methyl- enhance the alkaline stability of anion-exchange membranes (AEMs)?

- Methodological Answer : Incorporate the compound into polymer backbones (e.g., via free-radical copolymerization with styrene derivatives) to exploit its resistance to hydroxide attack. Accelerated aging tests (immersing membranes in 1M KOH at 80°C for 500+ hours) measure conductivity retention (>90%) and mechanical integrity. Comparative studies with commercial AEMs (e.g., Aemion+®) highlight performance trade-offs between conductivity (≥0.1 S/cm) and swelling ratios (<15%) .

Q. What strategies mitigate toxicity risks during in vitro studies of 2-Piperidinethione, 1-methyl- derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify the piperidine ring with electron-withdrawing groups (e.g., -CF) to reduce cytotoxicity while retaining bioactivity.

- In Silico Screening : Use tools like ProTox-II to predict LD values and prioritize low-risk analogs.

- Ethical Protocols : Adopt OECD Guidelines 423 for acute oral toxicity testing, ensuring <10% mortality in rodent models at 300 mg/kg doses .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported reaction yields for 2-Piperidinethione, 1-methyl- synthesis?

- Methodological Answer : Conduct a systematic review of variables:

- Catalyst Purity : Trace metal contaminants (e.g., Fe) in Lawesson’s reagent can alter yields. Use inductively coupled plasma mass spectrometry (ICP-MS) to verify reagent quality.

- Moisture Control : Anhydrous conditions (water content <50 ppm, monitored via Karl Fischer titration) prevent hydrolysis of intermediates.

- Reproducibility Frameworks : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to design multi-lab validation studies .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling 2-Piperidinethione, 1-methyl- in electrophilic reactions?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical goggles, and fume hoods (minimum airflow 0.5 m/s) to prevent dermal/ocular exposure.

- Waste Disposal : Quench residual thionating agents with aqueous NaHCO before disposal.

- Emergency Response : For spills, apply adsorbents (vermiculite) and neutralize with 10% acetic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.